2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate
Overview
Description
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a chlorophenyl group, a phenylethyl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(4-chlorophenyl)-2-oxo-1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 2-(4-chlorophenyl)-2-oxo-1-phenylethanol.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorophenyl group can participate in binding interactions with proteins or enzymes, potentially modulating their activity. The overall effect of the compound depends on the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate
- 2-(4-chlorophenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
- 2-(4-bromophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate
Uniqueness
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ester and the presence of both chlorophenyl and phenylethyl groups
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxo-1-phenylethyl] 2-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5/c22-16-12-10-14(11-13-16)19(24)20(15-6-2-1-3-7-15)28-21(25)17-8-4-5-9-18(17)23(26)27/h1-13,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRVFWLUCOJJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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